Riboflavin 3',5'-bisphosphate

Description

Properties

IUPAC Name |

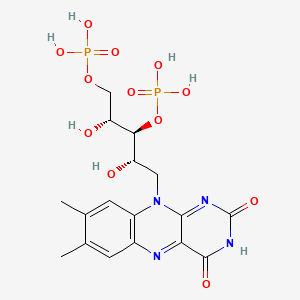

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4-dihydroxy-5-phosphonooxypentan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(33-35(29,30)31)12(23)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNUFFDVQFYWGM-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86108-26-1 | |

| Record name | Riboflavin 3',5'-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM6Z0AL536 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phosphorylation Using Phosphorus Oxychloride (POCl₃)

The most widely documented method for RF3'5'BP synthesis involves the direct phosphorylation of riboflavin using phosphorus oxychloride (POCl₃). This approach, first detailed in EP0417604A2 , employs a lactone solvent (e.g., γ-butyrolactone) to facilitate the reaction. Key parameters include a molar ratio of 1.2–3:1 POCl₃ to riboflavin and temperatures maintained between 20–50°C . The reaction proceeds via the formation of riboflavin-4',5'-cyclophosphoric acid chloride, which is subsequently hydrolyzed to yield the bisphosphate derivative.

Alkyl Dichlorophosphate Intermediate Method

An alternative synthesis route utilizes alkyldichlorophosphate (R = CH₃ or C₂H₅) as a phosphorylating agent, as reported in PubMed ID 3792314 . This method avoids excessive POCl₃ usage, addressing environmental concerns associated with halogenated waste. Riboflavin reacts with methyldichlorophosphate or ethyldichlorophosphate at 50–60°C, forming riboflavin-5'-monoalkylphosphate intermediates . Acid hydrolysis (e.g., HCl) then cleaves the alkyl groups, yielding RF3'5'BP.

31P-NMR studies confirm that the 5'-phosphate group remains dianionic throughout the process, while the 3'-phosphate group transitions between monoanionic and neutral states depending on pH . This method achieves comparable yields to POCl₃-based approaches but requires stringent control over hydrolysis duration to prevent over-acidification .

Comparative Analysis of Preparation Methods

The table below synthesizes key data from the reviewed methods:

Recent Advances and Optimizations

Recent patents, such as CN103435651A , highlight innovations in crystallization and neutralization steps. For instance, adjusting the pH to 5.5 during crystallization minimizes residual acidity, while semicontinuous production modes enhance throughput . Additionally, the use of steam distillation in hydrolysis (as per EP0417604A2 ) reduces reaction times from hours to minutes, improving energy efficiency .

Challenges and Considerations

Despite progress, several challenges persist:

-

Byproduct Formation : Isomeric monophosphates (e.g., riboflavin-4'-phosphate) and polyphosphates necessitate rigorous purification .

-

Environmental Impact : POCl₃-based methods generate hazardous waste, prompting interest in greener alternatives like alkyldichlorophosphates .

-

Temperature Sensitivity : Prolonged exposure to temperatures >90°C during hydrolysis degrades RF3'5'BP, requiring precise thermal control .

Chemical Reactions Analysis

Types of Reactions: Riboflavin 3’,5’-bisphosphate undergoes various chemical reactions, including hydrolysis, rearrangement, and redox reactions. The hydrolysis of the phosphate groups can occur under acidic or basic conditions, leading to the formation of riboflavin monophosphates and free riboflavin .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Rearrangement: Acid-catalyzed isomerization reactions, often conducted at elevated temperatures (50-80°C) and low pH (around 1).

Major Products: The major products formed from these reactions include various isomeric forms of riboflavin monophosphates and free riboflavin .

Scientific Research Applications

Biochemical Functions

Riboflavin 3',5'-bisphosphate plays a crucial role in cellular metabolism as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for numerous enzymatic reactions. These coenzymes are involved in:

- Energy Metabolism : They facilitate the oxidation of carbohydrates, fats, and proteins, contributing to ATP production.

- Redox Reactions : Riboflavin derivatives support flavoenzymes that mediate one- or two-electron transfer reactions, crucial for cellular respiration and detoxification processes .

Health Applications

- Nutritional Supplementation :

-

Cancer Research :

- Recent studies have indicated that riboflavin may possess anti-cancer properties. For instance, it has been identified as a compound that can suppress tumor growth in ovarian cancer models, potentially through its influence on key signaling pathways like AKT1 and JUN . Further research is warranted to explore its mechanisms of action in cancer therapy.

Agricultural Applications

- Foliar Applications in Viticulture :

-

Plant Growth Promotion :

- The role of this compound in plant physiology includes promoting growth under stress conditions. Its application can enhance photosynthetic efficiency and improve plant resilience against environmental stressors.

Analytical Applications

This compound is also significant in analytical chemistry:

- High-Performance Liquid Chromatography (HPLC) : The compound is analyzed using HPLC techniques to determine its concentration in biological samples or food products. Studies have demonstrated effective recovery rates and peak shapes for riboflavin derivatives using advanced chromatography systems .

Case Studies

-

Vineyard Study :

- A study conducted on the effects of foliar riboflavin applications revealed a marked increase in grape nitrogen content, suggesting that riboflavin enhances amino acid synthesis during critical growth phases. This study utilized control groups and measured amino acid levels pre- and post-application to establish efficacy .

-

Cancer Treatment Exploration :

- In a recent investigation into the phytochemical constituents of Linum usitatissimum (flaxseed), riboflavin was highlighted as a compound with potential therapeutic effects against ovarian cancer. The study employed network pharmacology and molecular docking analyses to elucidate the interactions between riboflavin and cancer-related proteins, establishing a foundation for future experimental studies .

Mechanism of Action

Riboflavin 3’,5’-bisphosphate exerts its effects primarily through its role as a precursor to flavin mononucleotide and flavin adenine dinucleotide. These flavin cofactors are essential for the activity of various flavoproteins involved in redox reactions, energy production, and cellular respiration. The compound binds to specific enzymes, facilitating electron transfer and catalyzing biochemical reactions .

Comparison with Similar Compounds

Research Implications

R35BP provides critical insights into:

- Flavin-Protein Dynamics: How phosphate positioning modulates redox potentials and binding kinetics.

- Enzyme Engineering : Artificial flavins as tools for tuning electron transfer pathways in synthetic biology.

Biological Activity

Riboflavin 3',5'-bisphosphate (also known as riboflavin 5'-phosphate) is a phosphorylated derivative of riboflavin (vitamin B2) and plays a crucial role in various biological processes. This article delves into its biological activity, mechanisms of action, and significance in metabolic pathways, supported by data tables and research findings.

1. Overview of this compound

Riboflavin is essential for the formation of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are vital for energy metabolism, cellular respiration, and the metabolism of carbohydrates, proteins, and fats . The phosphorylated form, this compound, enhances the stability and bioavailability of riboflavin in biological systems.

This compound functions primarily through its conversion to FMN and FAD. These coenzymes serve as prosthetic groups for various flavoproteins involved in critical metabolic reactions:

- Energy Production : FMN and FAD are integral to the electron transport chain, facilitating ATP production through oxidative phosphorylation.

- Antioxidant Defense : They play roles in reducing oxidative stress by participating in redox reactions.

- Methylation Reactions : FAD-dependent enzymes are involved in the conversion of homocysteine to methionine, which is crucial for DNA methylation and gene regulation .

3. Biological Activity and Research Findings

Research has shown that this compound exhibits significant biological activity. Below are summarized findings from various studies:

4.1 Case Study: Nutritional Supplementation

A study involving animal models demonstrated that dietary supplementation with this compound resulted in improved growth rates and metabolic efficiency compared to controls receiving non-phosphorylated riboflavin . This suggests that the phosphorylated form provides superior bioavailability.

4.2 Case Study: Clinical Implications

Clinical trials have indicated that this compound may play a role in managing conditions associated with oxidative stress, such as cardiovascular diseases. Patients receiving this compound showed significant reductions in homocysteine levels, a risk factor for heart disease .

5. Safety Profile

This compound has been evaluated for safety across various studies. The European Food Safety Authority (EFSA) concluded that it has low toxicity and no significant adverse effects when consumed within recommended dietary allowances . Its use in animal nutrition has also been deemed safe, indicating a wide margin of safety for human applications as well.

6. Conclusion

This compound is a biologically active compound with significant implications for energy metabolism, antioxidant defense, and overall health. Its enhanced bioavailability compared to non-phosphorylated forms makes it a valuable component in nutritional supplements and therapeutic strategies aimed at improving metabolic health.

Q & A

Q. How can researchers address discrepancies in the reported cytotoxicity thresholds of this compound?

- Methodological Answer : Discrepancies may reflect cell-type-specific metabolic rates or varying intracellular phosphatase activity. Use isogenic cell lines and normalize data to intracellular flavin levels (quantified via LC-MS). Pre-treat cells with phosphatase inhibitors (e.g., sodium fluoride) to stabilize the bisphosphate form .

Methodological Frameworks for Experimental Design

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to studies on this compound?

- Guidance :

- Feasible : Use computational docking (e.g., AutoDock Vina) to pre-screen binding targets before wet-lab experiments.

- Novel : Explore understudied roles in RNA metabolism or mitochondrial redox signaling.

- Ethical : Adhere to biosafety level-2 protocols for in vivo studies involving genetically modified organisms .

Q. How can PICO (Population, Intervention, Comparison, Outcome) frameworks structure studies on this compound’s therapeutic potential?

- Example :

- Population : Cancer cells with dysregulated redox homeostasis.

- Intervention : this compound (10 mg/kg, intravenous).

- Comparison : Untreated controls vs. riboflavin monophosphate.

- Outcome : Tumor growth inhibition (measured via bioluminescence imaging) and oxidative stress markers (e.g., glutathione levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.